2-Chloro-5-fluoro-4-methoxy-6-methylpyrimidine
Overview
Description
2-Chloro-5-fluoro-4-methoxy-6-methylpyrimidine is a chemical compound with the molecular formula C6H6ClFN2O . It has a molecular weight of 176.58 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H6ClFN2O/c1-3-4 (8)5 (11-2)10-6 (7)9-3/h1-2H3 . The InChI key is RWISDMQZKZXBIK-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
The compound is stored at a temperature between 2-8°C in an inert atmosphere .Scientific Research Applications
Synthesis and Reaction Studies
- 2-Fluoropyrimidine derivatives, which are related to 2-Chloro-5-fluoro-4-methoxy-6-methylpyrimidine, have been synthesized and studied for their reactivity in chemical reactions, showing significantly faster reaction rates compared to other halogenopyrimidines (Brown & Waring, 1974).
Biological Activity
- Pyrimidine compounds, similar to this compound, have been explored for their potential as kinase inhibitors, a key area in anticancer research (Wada et al., 2012).
- Novel MC-1220 analogs, which are structurally related to this compound, have shown promising activity against HIV-1, indicating potential therapeutic applications in antiviral treatments (Loksha et al., 2016).
Crystal and Molecular Structure Analysis
- Research on similar compounds, such as methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate, has provided insights into crystal and molecular structures, which can guide the development of new pharmaceuticals (Richter et al., 2023).
Hydrogen-Deuterium Exchange Studies
- Studies on 5-fluoro-1-methylpyrimidin-4(1H)-one, a compound related to this compound, have investigated hydrogen-deuterium exchange, contributing to understanding the chemical behavior of fluoropyrimidines (Kheifets et al., 2004).
Pharmacological Research
- Research on analogs of pyrimidine, which share structural features with this compound, has been conducted to understand their role in hypertension treatment, highlighting their significance in developing new antihypertensive agents (Aayisha et al., 2019).
Safety and Hazards
Properties
IUPAC Name |
2-chloro-5-fluoro-4-methoxy-6-methylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClFN2O/c1-3-4(8)5(11-2)10-6(7)9-3/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWISDMQZKZXBIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)Cl)OC)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00729007 | |
Record name | 2-Chloro-5-fluoro-4-methoxy-6-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00729007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1192479-35-8 | |
Record name | 2-Chloro-5-fluoro-4-methoxy-6-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00729007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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